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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the application of "Silux"
measurements in the field of night vision research. Silux, a proposed radiometric unit, offers a
more accurate and relevant method for quantifying low-light conditions tailored to the spectral
sensitivity of silicon-based imaging sensors, which are fundamental to modern night vision
technology. These protocols are designed to guide researchers in the objective evaluation of
night vision systems and the development of novel light-sensing technologies.

Introduction to Silux Measurements

The term "Silux" is a portmanteau of "Silicon" and "lux,” proposed as a unit of spectrally
weighted irradiance. Unlike the lux, which is based on the photopic response of the human eye,
the Silux is weighted according to the spectral sensitivity of silicon-based photodetectors, such
as CMOS and CCD sensors, commonly used in night vision cameras and other low-light
imaging systems.

The primary motivation for the Silux unit is to provide a standardized measure that better
correlates with the performance of these silicon-based sensors, particularly in the near-infrared
(NIR) spectrum where their sensitivity often exceeds that of the human eye. This allows for a
more accurate characterization of low-light environments and a more direct comparison of the
performance of different night vision devices.
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The Silux is defined based on a spectral efficacy function, Silux(A), which represents a
weighted average of the spectral responsivity of various NIR-enhanced CMOS imaging
sensors. The unit is scaled such that 1 silux/sr corresponds to the in-band radiance of a 2856
K blackbody at a luminance of 1E-04 fL.

Data Presentation: Performance of Low-Light CMOS
Sensors

The following tables summarize the performance characteristics of various CMOS sensors
designed for low-light and night vision applications. These sensors are the primary components
in systems where Silux measurements are most relevant.

Table 1: Comparison of Low-Light CMOS Sensor Technologies
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Table 2: Quantitative Performance of Specific Low-Light CMOS Sensors
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Sensor Resolution Pixel Size Peak QE Read Noise = Dynamic
Model (MP) (um) (%) (e- RMS) Range (dB)
Sony IMX455 61 3.76 ~91 15-35 84
Gpixel
GSENSEA400 4.2 11 95 1.6 90
BSI
Teledyne e2v

2 12 >50 <3 86
Cl1S120
ON
Semiconduct 5.1 2.2 ~45 (NIR) 1.2 100+ (HDR)
or AR0521

Experimental Protocols
Protocol for Measuring Silux of a Low-Light Source

This protocol outlines the steps to measure the Silux value of a given light source, which is
crucial for characterizing the operational environment for a night vision device.

Objective: To quantify the irradiance of a low-light source in terms of Silux.

Materials:

Calibrated spectroradiometer

Light source to be measured

Optical bench and mounting hardware

Computer with data acquisition and analysis software

Silux()A) spectral weighting function data (see note below)

Note on Silux(A) Data:The precise, standardized Silux(A) spectral weighting function data is
not yet widely published. For the purpose of this protocol, a representative spectral response of
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a NIR-sensitive silicon photodiode can be used as an approximation. It is critical to document
the specific spectral weighting function used in any study.

Procedure:

e Setup:

o Mount the light source and the spectroradiometer's input optic on the optical bench at a
fixed, known distance.

o Ensure no stray light is entering the spectroradiometer. The experiment should be
conducted in a darkroom.

o Spectroradiometer Calibration:

o Ensure the spectroradiometer is calibrated according to the manufacturer's specifications.
e Spectral Irradiance Measurement:

o Turn on the light source and allow it to stabilize.

o Using the spectroradiometer, measure the spectral irradiance of the light source across
the relevant wavelength range (typically 380 nm to 1100 nm).

o Record the spectral irradiance data (in W/m2/nm) as a function of wavelength.
 Silux Calculation:
o Obtain the Silux(A) spectral weighting function data.

o For each wavelength measured by the spectroradiometer, multiply the spectral irradiance
value by the corresponding Silux(A) weighting factor.

o Integrate the resulting weighted spectral irradiance across the entire wavelength range to
obtain the total Silux value. The formula is: Silux = [ E(A) * Silux(A) dA where E(A) is the
measured spectral irradiance at wavelength A.
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Protocol for Evaluating Night Vision Camera
Performance using ISO 19093 and Silux

This protocol integrates the concept of Silux measurement with the standardized methodology
of ISO 19093 for assessing the low-light performance of a night vision camera.

Objective: To determine the lowest light level (in Silux) at which a night vision camera can

produce an image of acceptable quality.

Materials:

Night vision camera system to be tested

ISO 19093 compliant test chart (e.g., TE42-LL)

Spectrally tunable, calibrated light source capable of low-light levels (e.g., iQ-Flatlight)

Silux meter (a photodiode with a filter to match the Silux(A) response) or a
spectroradiometer

Image analysis software
Procedure:
e Test Environment Setup:

o Mount the test chart and the light source in a darkroom. Ensure uniform illumination
across the test chart.

o Position the night vision camera at a fixed distance from the chart, ensuring the chart fills a
significant portion of the field of view.

o Reference Image Capture:
o Set the light source to a bright, reference level (e.g., >100 lux).

o Capture a reference image with the night vision camera.
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e Low-Light Level Increments:
o Gradually decrease the light level from the source in defined steps.

o At each light level, measure the irradiance on the test chart in Silux using the Silux meter
or by performing a spectroradiometric measurement and calculation as described in
Protocol 3.1.

o Capture a series of images with the night vision camera at each Silux level.
e Image Quality Analysis:

o For each captured image series, analyze the following image quality parameters as
defined in ISO 19093:

Resolution: Using the Siemens stars or slanted edges on the test chart.

Noise: Measured in grayscale patches.

Texture Loss: Assessing the preservation of fine details.

Color/Chroma Decrease: For color night vision systems.
o Determining the Low-Light Limit:
o Establish predefined thresholds for acceptable image quality for each parameter.

o The lowest Silux level at which all measured image quality parameters are above their
respective thresholds is determined to be the low-light limit of the night vision camera.

Visualizations
Signaling Pathways and Workflows
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 To cite this document: BenchChem. [Application Notes and Protocols for Silux
Measurements in Night Vision Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073817#application-of-silux-measurements-in-night-
vision-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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